Cholest-5-en-3-yl nitrate
Description
Cholest-5-en-3-yl nitrate is a sterol derivative comprising a cholesterol backbone (cholest-5-ene) modified with a nitrate ester group at the 3-position. Such modifications could influence applications in pharmaceuticals, cosmetics, or industrial chemistry, though direct data on this compound remains speculative without explicit references.
Properties
CAS No. |
3255-05-8 |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nitrate |
InChI |
InChI=1S/C27H45NO3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-28(29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3 |
InChI Key |
YYFZLFRYFOLELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3-yl nitrate typically involves the nitration of cholesterol. One common method is the reaction of cholesterol with nitric acid in the presence of acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitrate ester .
Industrial Production Methods
The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form different oxidation products.
Reduction: The nitrate group can be reduced to form amines or other reduced derivatives.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the nitrate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
Cholest-5-en-3-yl nitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating cholesterol metabolism and its anti-inflammatory properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which cholest-5-en-3-yl nitrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cholesterol metabolism and exhibit anti-inflammatory effects .
Comparison with Similar Compounds
Functional Group and Chemical Properties
The 3-position of the cholest-5-ene backbone is a common site for functionalization. Key analogs and their properties are summarized below:
| Compound Name | Functional Group | CAS No. | Function (Per Evidence) | Key Properties (Inferred) |
|---|---|---|---|---|
| Cholest-5-en-3-yl stearate | Stearate ester | 35602-69-8 | Emollient/emulsifying agent | Lipophilic, stable, slow extraction |
| Cholest-5-en-3-yl oleyl carbonate | Oleyl carbonate | 17110-51-9 | Additive | Moderate polarity, film-forming |
| Cholest-5-en-3-yl dichlorobenzoate | Dichlorobenzoate ester | 32832-01-2 | Additive | Enhanced stability, hydrophobic |
| Cholest-5-en-3-yl nitrate | Nitrate ester | Not listed | Hypothetical: Reactant/additive | Polar, potentially reactive |
Key Observations :
- Polarity and Solubility: The nitrate group is more polar than esters or carbonates, which could enhance solubility in polar solvents like di-isopropyl ether or butanol. This aligns with lipid extraction methods described in , where polar lipids (e.g., unesterified fatty acids) are extracted faster than nonpolar analogs .
- Reactivity: Nitrate esters are generally more reactive than esters or carbonates due to the labile O–NO₂ bond. For example, urea nitrate (a structurally distinct compound) is known for explosive decomposition . While this compound is unlikely to share this hazard, its stability in formulations (e.g., cosmetics) may require careful evaluation.
- Functional Roles : Esters like stearate and carbonate derivatives function as emollients or viscosity modifiers in cosmetics due to their lipophilic nature . The nitrate variant might instead act as a delivery vehicle for nitric oxide (a bioactive molecule) in pharmaceuticals, though this remains speculative.
Extraction and Stability
highlights that lipid extraction efficiency depends on functional groups. Triglycerides and cholesterol esters are extracted more slowly than unesterified fatty acids . This compound, with its polar nitrate group, may exhibit intermediate extraction rates compared to cholesterol esters (e.g., stearate) and more polar lipids like phospholipids.
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